4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine CAS number
4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine CAS number
An In-Depth Technical Guide to 4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine
Abstract: This technical guide provides a comprehensive overview of 4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine, a key heterocyclic building block in modern medicinal and agrochemical research. The document elucidates its physicochemical properties, tautomeric nature, detailed synthetic protocols, chemical reactivity, and strategic applications in drug discovery. Emphasis is placed on the synergistic role of the trifluoromethyl group, the iodine atom, and the pyridinone core in conferring desirable pharmacokinetic and pharmacodynamic properties to derivative compounds. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel bioactive molecules.
4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine, registered under CAS Number 1227600-97-6, is a specialized pyridine derivative of significant interest in synthetic chemistry.[1] Its value stems from the unique combination of three critical functional moieties on a single heterocyclic core:
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The Trifluoromethyl (CF3) Group: A well-established bioisostere for a methyl group, the CF3 moiety profoundly enhances key molecular properties. It increases lipophilicity, which can improve membrane permeability, and enhances metabolic stability by blocking potential sites of oxidative metabolism.[1][2] Furthermore, its strong electron-withdrawing nature can modulate the pKa of nearby functional groups and influence binding affinity to biological targets.[1][2]
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The Iodine Atom: This heavy halogen serves as a versatile synthetic handle. It is an excellent leaving group for nucleophilic aromatic substitution reactions and, more importantly, a key participant in a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[1] This allows for the straightforward introduction of diverse aryl, alkyl, or alkynyl groups, enabling rapid library synthesis and structure-activity relationship (SAR) studies.
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The 4-Hydroxypyridine Core & Tautomerism: This moiety exists in a tautomeric equilibrium with its pyridin-4(1H)-one form. However, the primary registered structure and the more stable tautomer for this class of compounds is often the pyridin-2-one form, leading to the IUPAC name 4-iodo-6-(trifluoromethyl)-1H-pyridin-2-one.[1] This keto-enol tautomerism is influenced by solvent, pH, and substitution patterns.[3][4] The pyridinone form offers distinct hydrogen bonding capabilities (an N-H donor and a carbonyl acceptor) compared to the enol's hydroxyl group, which is a critical consideration in rational drug design for target binding.
The convergence of these three features makes this compound a high-value intermediate for accessing novel chemical space in the development of pharmaceuticals and advanced agrochemicals.[5][6]
Physicochemical and Structural Data
The fundamental properties of 4-iodo-6-(trifluoromethyl)-1H-pyridin-2-one are summarized below for easy reference.
| Property | Value | Source |
| CAS Number | 1227600-97-6 | [1] |
| IUPAC Name | 4-iodo-6-(trifluoromethyl)-1H-pyridin-2-one | [1] |
| Molecular Formula | C₆H₃F₃INO | [1] |
| Molecular Weight | 288.99 g/mol | [1] |
| Canonical SMILES | C1=C(C=C(NC1=O)C(F)(F)F)I | [1] |
| InChI Key | ZOEAMBBAILLAAC-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Considerations
The synthesis of trifluoromethylpyridines (TFMPs) can be broadly achieved through several strategic approaches, including the construction of the pyridine ring from a trifluoromethyl-containing precursor or the direct introduction of the CF3 group.[5] For the title compound, a highly effective and direct method involves the electrophilic iodination of the readily available precursor, 2-hydroxy-6-(trifluoromethyl)pyridine.
Proposed Synthetic Workflow
The iodination of the electron-rich pyridinone ring is a facile and high-yielding transformation. The hydroxyl (or oxo) group at the 2-position and the nitrogen atom within the ring act as activating groups, directing electrophilic substitution to the 4-position (para to the nitrogen and ortho to the hydroxyl group).
Caption: Synthetic route via electrophilic iodination.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative procedure based on standard halogenation methods for activated pyridine rings.[1]
Objective: To synthesize 4-iodo-6-(trifluoromethyl)-1H-pyridin-2-one.
Materials:
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2-Hydroxy-6-(trifluoromethyl)pyridine (1.0 eq)
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N-Iodosuccinimide (NIS) (1.1 eq)
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Acetonitrile (or other suitable polar aprotic solvent)
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Saturated aqueous sodium thiosulfate solution
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Deionized water
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Brine
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Anhydrous magnesium sulfate or sodium sulfate
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Ethyl acetate (for extraction)
Procedure:
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Reaction Setup: To a solution of 2-hydroxy-6-(trifluoromethyl)pyridine in acetonitrile, add N-Iodosuccinimide in one portion at room temperature under a nitrogen atmosphere.
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Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
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Extraction: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium thiosulfate solution (to quench any remaining iodine), deionized water, and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure 4-iodo-6-(trifluoromethyl)-1H-pyridin-2-one.
Causality: The choice of NIS as the iodinating agent is deliberate; it is an easy-to-handle, solid electrophilic iodine source that often results in cleaner reactions and simpler purifications compared to using molecular iodine (I₂). Acetonitrile is a common solvent for such reactions due to its ability to dissolve the reactants and its inertness under the reaction conditions.
Chemical Reactivity and Strategic Derivatization
The synthetic utility of 4-hydroxy-2-iodo-6-(trifluoromethyl)pyridine lies in its capacity for selective, sequential functionalization at its two primary reactive sites.
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Palladium-Catalyzed Cross-Coupling: The C-I bond is the most reactive site for transformations like Suzuki-Miyaura coupling. This allows for the introduction of a vast array of (hetero)aryl or vinyl groups at the 4-position, which is a common strategy for exploring the "deep pocket" regions of enzyme active sites.
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O-Alkylation/N-Alkylation: The pyridinone tautomer can be alkylated on either the exocyclic oxygen or the ring nitrogen. The selectivity (O- vs. N-alkylation) can often be controlled by the choice of base, solvent, and electrophile, providing access to two distinct series of derivatives from a single precursor.[7] For instance, using a hard base like potassium carbonate in a polar aprotic solvent often favors O-alkylation.
Applications in Drug Discovery
The trifluoromethyl-substituted pyridine motif is a privileged scaffold found in numerous approved drugs and clinical candidates.[5][6] This structural unit is particularly prevalent in kinase inhibitors, where the pyridine nitrogen can form a critical hydrogen bond with the "hinge" region of the kinase active site.
A derivative of 4-hydroxy-2-iodo-6-(trifluoromethyl)pyridine could be envisioned as a core for a novel tyrosine kinase inhibitor. Through a Suzuki coupling at the 4-position and an ether linkage at the 2-position, a molecule can be constructed to occupy both the ATP-binding site and adjacent hydrophobic pockets.
Caption: Inhibition of a generic kinase signaling pathway.
The unique electronic and steric properties conferred by the trifluoromethyl and iodo groups make this scaffold an ideal starting point for generating libraries of compounds for high-throughput screening against various therapeutic targets.[1] Preliminary studies on similar structures suggest potential applications in treating diseases where specific pathway modulation is beneficial.[1]
Safety and Handling
As with all specialized laboratory chemicals, 4-hydroxy-2-iodo-6-(trifluoromethyl)pyridine should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. Refer to the supplier's Safety Data Sheet (SDS) for complete and specific handling, storage, and disposal information.
Conclusion
4-Hydroxy-2-iodo-6-(trifluoromethyl)pyridine is more than just a chemical intermediate; it is a strategically designed building block that offers a streamlined entry into a class of compounds with high potential for biological activity. Its trifunctional nature allows for controlled, regioselective modifications, enabling medicinal chemists to fine-tune molecular properties to achieve desired therapeutic profiles. The robust synthetic accessibility and versatile reactivity of this compound ensure its continued importance in the ongoing quest for novel and more effective pharmaceuticals and agrochemicals.
References
- 2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine - Smolecule.
- 4-iodo-2-methoxy-6-(trifluoromethyl)pyridine - Sigma-Aldrich.
- 4-Pyridone - Wikipedia.
- The Role of 4-Hydroxy-6-(trifluoromethyl)pyrimidine in Drug Discovery - BOC Sciences.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC.
- (PDF)
- Process for preparing 4-hydroxypyridines - Google P
- Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H) - PMC.
- Let's not forget tautomers - PMC - NIH.
- 2-Hydroxy-4-(trifluoromethyl)pyridine - PubChem.
Sources
- 1. Buy 2-Hydroxy-4-iodo-6-(trifluoromethyl)pyridine | 1227600-97-6 [smolecule.com]
- 2. nbinno.com [nbinno.com]
- 3. 4-Pyridone - Wikipedia [en.wikipedia.org]
- 4. Let’s not forget tautomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Chemoselective O-Alkylation of 4-(Trifluoromethyl)pyrimidin-2(1H)-ones Using 4-(Iodomethyl)pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
